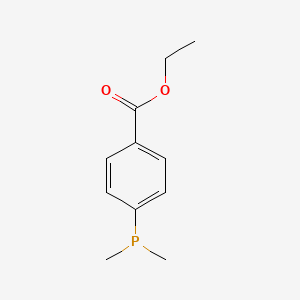
Ethyl 4-(dimethylphosphanyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(dimethylphosphanyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to an ethyl ester and a dimethylphosphanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(dimethylphosphanyl)benzoate typically involves the esterification of 4-(dimethylphosphanyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction can be represented as follows:
4-(dimethylphosphanyl)benzoic acid+ethanolacid catalystethyl 4-(dimethylphosphanyl)benzoate+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(dimethylphosphanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of 4-(dimethylphosphanyl)benzyl alcohol.
Substitution: Formation of substituted benzoates depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 4-(dimethylphosphanyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-(dimethylphosphanyl)benzoate involves its interaction with molecular targets through its phosphanyl and ester groups. The compound can act as a ligand, forming complexes with metal ions and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl benzoate: Lacks the phosphanyl group, making it less versatile in certain applications.
Methyl 4-(dimethylphosphanyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the phosphanyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
52023-19-5 |
|---|---|
Formule moléculaire |
C11H15O2P |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
ethyl 4-dimethylphosphanylbenzoate |
InChI |
InChI=1S/C11H15O2P/c1-4-13-11(12)9-5-7-10(8-6-9)14(2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
DBCOTOQTXRIBOF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)P(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


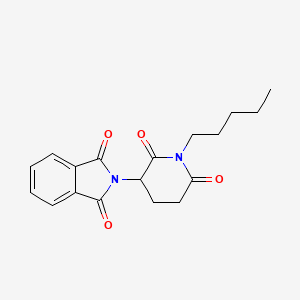
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
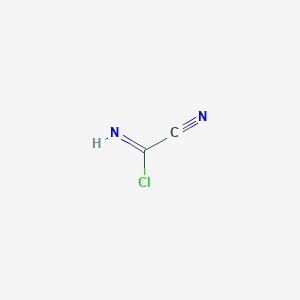
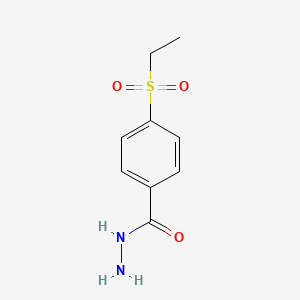
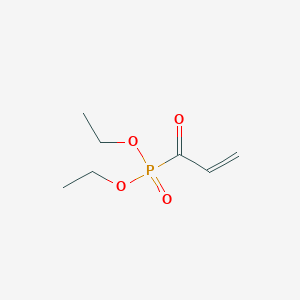
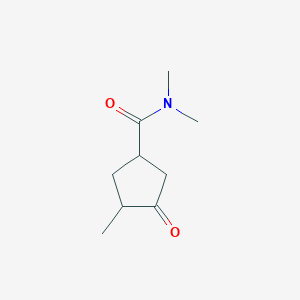
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)


